molecular formula C9H10N2O3S B2422821 ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 111730-54-2

ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate

Número de catálogo: B2422821
Número CAS: 111730-54-2
Peso molecular: 226.25
Clave InChI: BBIVABLNMRCCHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and an ethyl ester group at the 5-position

Propiedades

IUPAC Name

ethyl 7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-7(12)10-9-11(6)3-4-15-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVABLNMRCCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C2N1CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), under microwave irradiation . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Cyclization Reactions

The core synthesis involves cyclization of precursors like 2-aminothiazoles with β-keto esters or pyrimidine derivatives. Key methods include:

Reagents/ConditionsProductYieldSource
POCl₃, DMF (Vilsmeier-Haack)5-Carbaldehyde derivative70-85%
H₂SO₄ (acid-catalyzed cyclization)Thiazolo[3,2-a]pyrimidine scaffold78%

These reactions often require refluxing in aprotic solvents (e.g., DCM or THF) for 6-12 hours.

Coupling Reactions

The compound participates in cross-coupling reactions, enabling functionalization at the C-5 position:

Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProduct (C-5 Aryl Derivatives)YieldSource
Pd(PPh₃)₄, K₂CO₃, DME, 80°CPhB(OH)₂5-Phenyl derivative65%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

ConditionsProductYieldApplicationSource
2M NaOH, EtOH/H₂O, reflux7-Oxo-2,3-dihydrothiazolo-pyrimidine-5-acid90%Intermediate for amides

Reactions Involving the Ketone Group

The C-7 ketone reacts with nucleophiles to form hydrazones and semicarbazones:

ReagentConditionsProductYieldBiological RelevanceSource
Semicarbazide HClH₂O, 100°C, 4h2-(1-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl)ethylidene)hydrazine-1-carboxamide89%Antifungal agents
ThiosemicarbazideH₂O, 100°C, 4hHydrazine-1-carbothioamide derivative84%Growth stimulants

Cycloaddition and Multicomponent Reactions

The compound serves as a dienophile in Diels-Alder reactions and participates in multicomponent syntheses:

Microwave-Assisted Cyclocondensation

Reagents/ConditionsProductYieldSource
PPA, microwave (400W, 120°C, 20min)Ethyl 6-aryl-3-methyl-7-oxo-thiazolo-triazine-2-carboxylate81%

Three-Component Reaction

ComponentsConditionsProductYieldSource
DMAD, isocyanide, thiazoleRT, CH₂Cl₂Dihydropyrimido-thiazine-dicarboxylates75%

Michael Addition and Heterocyclization

The α,β-unsaturated ketone moiety undergoes Michael additions with active methylene compounds:

ReagentConditionsProductYieldSource
Malononitrile, AcOH, NH₄OAcReflux, 6hThiadiazolo[3,2-a]pyrimidine-fused pyridine78%

Key Structural Insights

  • X-ray Crystallography : Confirms planar fused-ring geometry with bond lengths of 1.36 Å (C=O) and 1.71 Å (C-S) .

  • Spectroscopic Data :

    • ¹H NMR : δ 1.35 (t, J=7.1 Hz, -OCH₂CH₃), δ 4.35 (q, -OCH₂), δ 6.82 (s, pyrimidine-H).

    • IR : Strong absorption at 1697 cm⁻¹ (ester C=O), 1640 cm⁻¹ (ketone C=O) .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
  • Antitubercular Activity : Related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, indicating that this compound may also exhibit similar properties .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms . The structural features of this compound may contribute to its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

Numerous studies have evaluated the pharmacological potential of compounds related to this compound:

StudyFindings
Compounds exhibited broad-spectrum antibacterial activity comparable to established antibiotics.
Structural modifications led to enhanced antitubercular activity with specific derivatives showing minimum inhibitory concentrations (MIC) as low as 50 μg/mL.
Molecular docking studies indicated strong binding affinities with targets involved in cancer metabolism.

Mecanismo De Acción

The mechanism of action of ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparación Con Compuestos Similares

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities

Actividad Biológica

Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine family and is characterized by a fused thiazole and pyrimidine ring system. Its molecular formula is C9H10N2O3SC_9H_{10}N_2O_3S with a molecular weight of approximately 226.25 g/mol . The presence of an oxo group and a carboxylate group contributes to its biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve multi-step reactions that may include:

  • Formation of the thiazole-pyrimidine framework : This involves cyclization reactions between appropriate precursors.
  • Functionalization : Introduction of the ethyl ester group at the 5-position and the oxo group at the 7-position.

The choice of reaction conditions such as temperature, solvents, and catalysts can significantly influence the yield and purity of the final product .

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values reported at concentrations around 256 µg/mL .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of similar thiazolopyrimidine derivatives. For example:

  • COX Inhibition : Compounds with structural similarities showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activities of thiazolopyrimidine derivatives. Modifications to the thiazole or pyrimidine rings can lead to enhanced potency or selectivity towards specific biological targets. Recent studies have emphasized that certain substitutions can significantly improve both antimicrobial and anti-inflammatory activities .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • In Vivo Studies : Animal models have been employed to assess anti-inflammatory effects through carrageenan-induced paw edema assays, showing that compounds in this class can reduce inflammation effectively.
  • Comparative Studies : Comparative analyses with standard drugs indicated that some derivatives exhibited superior efficacy in reducing inflammation compared to traditional treatments like indomethacin .

Q & A

What are the validated synthetic routes for ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

A common method involves cyclocondensation of 2-amino-2-thiazolines with tricarbonylmethane derivatives in acetic acid/acetic anhydride under reflux (8–10 hours), followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve ~78% yield and >95% purity . Key factors include:

  • Solvent system : Glacial acetic acid/acetic anhydride (1:1) enhances cyclization efficiency.
  • Catalyst : Sodium acetate aids in deprotonation and intermediate stabilization.
  • Workup : Slow evaporation of the solvent mixture yields single crystals suitable for X-ray diffraction .

How does X-ray crystallography confirm the spatial structure of this compound, and what deviations from idealized geometries are observed?

Single-crystal X-ray analysis reveals a fused thiazolo-pyrimidine core with a flattened boat conformation (C5 deviation: 0.224 Å from the pyrimidine plane) . Notable features:

  • Dihedral angles : 80.94° between the thiazolo-pyrimidine and aromatic substituent planes .
  • Hydrogen bonding : Bifurcated C–H···O interactions form chains along the c-axis, stabilizing the crystal lattice .
  • Bond lengths : S1–C2 (1.742 Å) and N1–C9 (1.314 Å) indicate partial double-bond character, consistent with resonance stabilization .

What strategies optimize the synthesis of bioactive derivatives, and how do substituents affect pharmacological activity?

Derivatization focuses on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C7 enhances enzymatic inhibition (e.g., dipeptidyl peptidase-4) by increasing electrophilicity .
  • Substituent positioning : Arylidene groups at C2 (e.g., 2,4,6-trimethoxybenzylidene) improve antimicrobial activity by enhancing hydrophobic interactions with bacterial targets .
  • Methodological refinement : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >70% .

How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

  • DFT studies : Calculate HOMO-LUMO gaps (~4.5 eV) to assess charge transfer interactions, correlating with observed bioactivity .
  • Docking simulations : Predict strong binding to dihydrophosphohydrolases (binding energy: −9.2 kcal/mol) via hydrogen bonds with active-site residues (e.g., Asp170, Arg220) .
  • MD simulations : Confirm stability of ligand-enzyme complexes over 100 ns trajectories, validating in vitro inhibitory data .

What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Discrepancies between NMR (solution state) and XRD (solid state) arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that alter chemical shifts .
  • SC-XRD : Resolve absolute configuration and validate NOESY correlations for stereochemical assignments .
  • IR spectroscopy : Compare carbonyl stretching frequencies (1680–1720 cm⁻¹) to distinguish keto-enol tautomers .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Degrades rapidly in basic conditions (t₁/₂: 2 hours at pH 10) due to ester hydrolysis. Use buffered solutions (pH 4–7) for long-term storage .
  • Thermal stability : Decomposes above 150°C; DSC shows an exothermic peak at 165°C, necessitating low-temperature reactions (<100°C) .
  • Light sensitivity : UV-Vis spectra indicate photodegradation under UV light (λ = 254 nm); store in amber vials .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risk : Chiral C5 center undergoes partial inversion during prolonged reflux. Use chiral auxiliaries (e.g., Evans oxazolidinones) to retain >98% ee .
  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves diastereomers, but crystallization is preferred for scalability .
  • Catalyst choice : Enantioselective organocatalysts (e.g., proline derivatives) improve stereochemical control but require optimization for cost-effectiveness .

How do structural analogs compare in biological activity, and what SAR trends emerge?

  • Antimicrobial activity : Analogs with 3-nitrophenyl substituents at C5 show MIC values of 8 µg/mL against S. aureus, compared to 32 µg/mL for the parent compound .
  • Enzyme inhibition : Trifluoromethyl substitution at C7 increases ENTPDase1 inhibition (IC₅₀: 0.8 µM vs. 12 µM for unsubstituted analogs) .
  • Toxicity : Methyl groups at C7 reduce cytotoxicity (HeLa cells: CC₅₀ > 100 µM) compared to halogenated derivatives (CC₅₀: 20–40 µM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.